molecular formula C9H9N5OS2 B2706272 6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide CAS No. 1147692-46-3

6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Cat. No. B2706272
CAS RN: 1147692-46-3
M. Wt: 267.33
InChI Key: SMEOFVJPQGBTHT-UHFFFAOYSA-N
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Description

6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide, also known as MTS-TCNQ, is a synthetic organic compound that has gained significant interest in the scientific community due to its unique properties. MTS-TCNQ belongs to the family of thiadiazole-containing heterocycles and has been shown to exhibit excellent electrical conductivity and electrochemical properties.

Mechanism Of Action

The mechanism of action of 6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is not fully understood, but it is believed to involve the formation of charge transfer complexes. 6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has a high electron affinity, which allows it to accept electrons from other molecules, forming a charge transfer complex. This process can lead to changes in the electrical conductivity and optical properties of the material.
Biochemical and Physiological Effects:
6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that 6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide may have antioxidant properties and could potentially be used in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has several advantages for use in lab experiments. It is a highly stable and reproducible material, which allows for accurate and reliable measurements. In addition, 6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has excellent electrical conductivity and electrochemical properties, making it a valuable material for use in organic electronics. However, the limitations of 6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide include its high cost and limited availability.

Future Directions

There are several future directions for research on 6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide. One area of interest is the development of new synthesis methods to improve the yield and reduce the cost of 6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide. In addition, further studies are needed to fully understand the mechanism of action of 6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide and its potential applications in the field of organic electronics. Other potential areas of research include the use of 6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide in the development of new electrochromic materials and the investigation of its biochemical and physiological effects.
Conclusion:
In conclusion, 6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound that has gained significant interest in the scientific community due to its unique properties. 6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in the field of organic electronics and has shown promise as a conductive material in OFETs, OLEDs, and OSCs. Further research is needed to fully understand the mechanism of action of 6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide and its potential applications in other fields.

Synthesis Methods

6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide can be synthesized by a multi-step process involving the reaction of 2-amino-6-methylpyrimidine with thiosemicarbazide to form 2-(methylsulfanyl)-6-methylpyrimidine-4-carboxamide. This intermediate is then reacted with 2-bromo-1,3,4-thiadiazole to form the desired product, 6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide. The synthesis method has been optimized to yield high purity 6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide with excellent reproducibility.

Scientific Research Applications

6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in the field of organic electronics. Due to its excellent electrical conductivity, 6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has been used as a conductive material in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). In addition, 6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide has also been used in the development of electrochromic devices, which can change color in response to an electrical stimulus.

properties

IUPAC Name

6-methyl-2-methylsulfanyl-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5OS2/c1-5-3-6(12-8(11-5)16-2)7(15)13-9-14-10-4-17-9/h3-4H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEOFVJPQGBTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2-(methylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

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